molecular formula C21H25ClN2O4 B11329896 N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(2-methoxyphenoxy)acetamide

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(2-methoxyphenoxy)acetamide

Cat. No.: B11329896
M. Wt: 404.9 g/mol
InChI Key: MXLHNFSGHAZSCA-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(2-methoxyphenoxy)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a morpholine ring, and a methoxyphenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(2-methoxyphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the chlorophenyl intermediate: This involves the reaction of 2-chlorobenzyl chloride with a suitable nucleophile to form the chlorophenyl intermediate.

    Introduction of the morpholine ring: The chlorophenyl intermediate is then reacted with morpholine under basic conditions to introduce the morpholine ring.

    Attachment of the methoxyphenoxy group: The final step involves the reaction of the morpholine intermediate with 2-methoxyphenol in the presence of a coupling agent to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(2-methoxyphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-chlorophenyl)-2-(piperidin-4-yl)ethyl]-2-(2-methoxyphenoxy)acetamide
  • N-[2-(2-chlorophenyl)-2-(pyrrolidin-4-yl)ethyl]-2-(2-methoxyphenoxy)acetamide

Uniqueness

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(2-methoxyphenoxy)acetamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to similar compounds with different ring structures. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C21H25ClN2O4

Molecular Weight

404.9 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-(2-methoxyphenoxy)acetamide

InChI

InChI=1S/C21H25ClN2O4/c1-26-19-8-4-5-9-20(19)28-15-21(25)23-14-18(24-10-12-27-13-11-24)16-6-2-3-7-17(16)22/h2-9,18H,10-15H2,1H3,(H,23,25)

InChI Key

MXLHNFSGHAZSCA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC(C2=CC=CC=C2Cl)N3CCOCC3

Origin of Product

United States

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